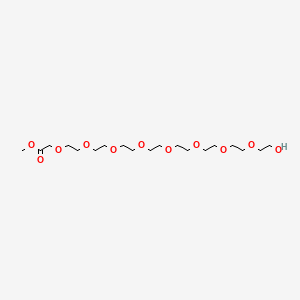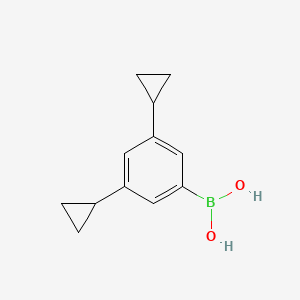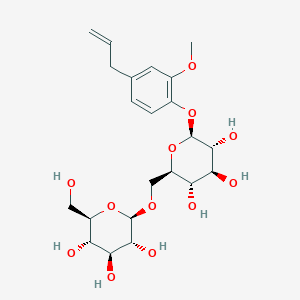
Eugenol gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eugenol gentiobioside is an organic compound derived from eugenol, a phenolic compound found in clove oil. It is known for its various biological activities and is used extensively in scientific research related to life sciences . The compound has a molecular formula of C22H32O12 and a molecular weight of 488.486 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eugenol gentiobioside can be synthesized through glycosylation of eugenol with appropriate glycosyl bromides, followed by deacetylation with sodium methoxide in methanol . This method involves the formation of a glycosidic bond between eugenol and a sugar moiety, resulting in the formation of this compound.
Industrial Production Methods: These methods utilize microorganisms such as Corynebacterium spp., Streptomyces spp., and Escherichia coli for the biotransformation of eugenol into its glycoside derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Eugenol gentiobioside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in eugenol can be oxidized to form quinones.
Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can undergo esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Esterification reactions typically use carboxylic acids and acid catalysts such as sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ester derivatives.
Aplicaciones Científicas De Investigación
Eugenol gentiobioside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antimicrobial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Utilized in the formulation of antimicrobial agents and food preservatives.
Mecanismo De Acción
Eugenol gentiobioside exerts its effects through several mechanisms:
Antimicrobial Activity: Disrupts the cell membrane of bacteria, leading to leakage of intracellular contents and cell death.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Eugenol gentiobioside is unique due to its glycosidic linkage, which enhances its solubility and bioavailability compared to eugenol. Similar compounds include:
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial properties.
Chavicol: An allylphenol with similar antioxidant and antimicrobial activities.
Propiedades
Fórmula molecular |
C22H32O12 |
|---|---|
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C22H32O12/c1-3-4-10-5-6-11(12(7-10)30-2)32-22-20(29)18(27)16(25)14(34-22)9-31-21-19(28)17(26)15(24)13(8-23)33-21/h3,5-7,13-29H,1,4,8-9H2,2H3/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |
Clave InChI |
WXQNHYCVTYUIEE-OALZDZJCSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide](/img/structure/B14084314.png)
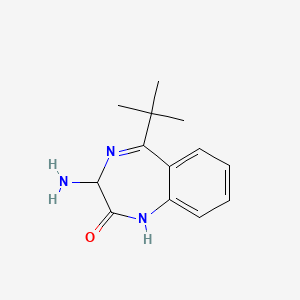

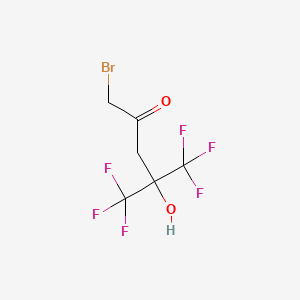
![Ethyl 2-({[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]carbamoyl}amino)acetate](/img/structure/B14084341.png)
![2-[2-(2-Hydroxyethoxy)ethyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084355.png)

![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
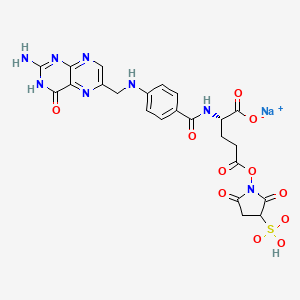
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
